4,4'-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile typically involves a series of chemical reactions. One common synthetic route includes the reaction of benzonitrile derivatives with triazene intermediates under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile can be compared with other similar compounds, such as:
- 4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzoate
- 4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of 4,4’-(1e)-Triaz-1-ene-1,3-diyldibenzonitrile lies in its specific arrangement of atoms and the resulting properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63193-66-8 |
---|---|
Molekularformel |
C14H9N5 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
4-[2-(4-cyanophenyl)iminohydrazinyl]benzonitrile |
InChI |
InChI=1S/C14H9N5/c15-9-11-1-5-13(6-2-11)17-19-18-14-7-3-12(10-16)4-8-14/h1-8H,(H,17,18) |
InChI-Schlüssel |
YYQQLTVBTOYPFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)NN=NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.